molecular formula C7H8BrN3O2 B6197591 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1784106-09-7

3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B6197591
CAS No.: 1784106-09-7
M. Wt: 246.1
InChI Key:
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Description

The compound “3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” belongs to a class of organic compounds known as triazolopyridines. These are aromatic compounds containing a triazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a triazole ring (a five-membered ring containing three nitrogen atoms). The bromo substituent would be attached to one of the carbon atoms in the triazole ring .


Chemical Reactions Analysis

Triazolopyridines, like other aromatic heterocycles, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions. The presence of the bromo substituent may also allow for further functionalization via palladium-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic heterocyclic structure, as well as the presence of the bromo substituent. For example, it would be expected to have a relatively high melting point and low solubility in water due to the presence of the aromatic rings .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to use appropriate safety precautions when handling chemical substances .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also be interesting to explore the effects of various substituents on the triazolopyridine core structure .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves the conversion of a pyridine derivative to a triazole derivative, followed by bromination and carboxylation.", "Starting Materials": [ "2-chloro-5-nitropyridine", "sodium azide", "sodium hydride", "bromine", "carbon dioxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with sodium hydride in diethyl ether to form 2-amino-5-chloropyridine", "Step 2: Reaction of 2-amino-5-chloropyridine with sodium azide in methanol to form 2-azido-5-chloropyridine", "Step 3: Cyclization of 2-azido-5-chloropyridine with copper(I) iodide in methanol to form 3-chloro-5H-[1,2,4]triazolo[4,3-a]pyridine", "Step 4: Bromination of 3-chloro-5H-[1,2,4]triazolo[4,3-a]pyridine with bromine in methanol to form 3-bromo-5H-[1,2,4]triazolo[4,3-a]pyridine", "Step 5: Carboxylation of 3-bromo-5H-[1,2,4]triazolo[4,3-a]pyridine with carbon dioxide in water and methanol in the presence of a base to form 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid" ] }

CAS No.

1784106-09-7

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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